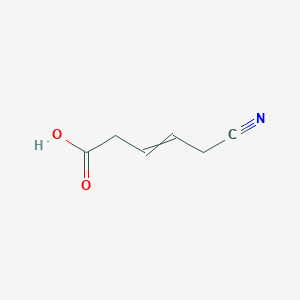
Cyclopentyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 3-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to a 3-chloropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 3-chloropropanoate can be synthesized through the esterification of cyclopentanol with 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and 3-chloropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Cyclopentyl alcohol derivatives.
Hydrolysis: Cyclopentanol and 3-chloropropanoic acid.
Reduction: Cyclopentyl alcohol.
Scientific Research Applications
Cyclopentyl 3-chloropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates due to its potential biological activity.
Material Science: It may be utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentyl 3-chloropropanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar ester structure but lacks the chlorine atom.
Cyclopentyl propanoate: Similar ester structure but lacks the chlorine atom in the propanoate moiety.
Uniqueness
Cyclopentyl 3-chloropropanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated analogs.
Properties
CAS No. |
6282-82-2 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
cyclopentyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
QNRAOHYANRENQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


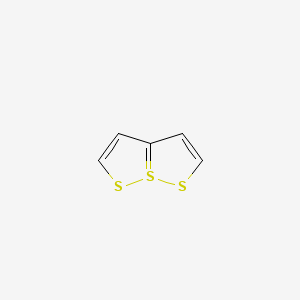
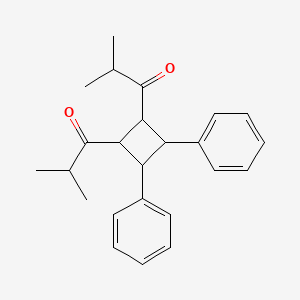
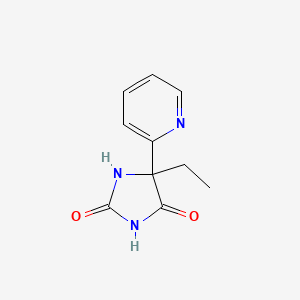
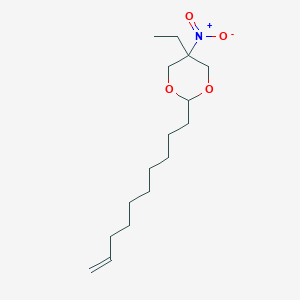
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
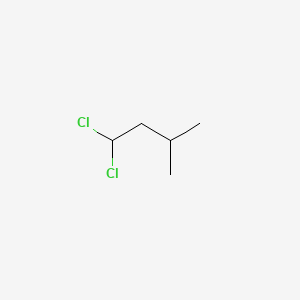
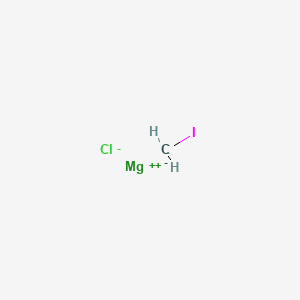
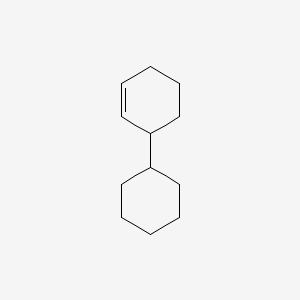
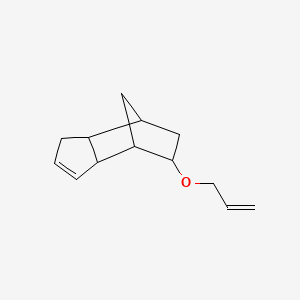
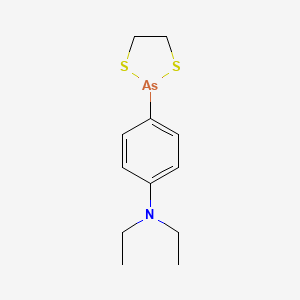
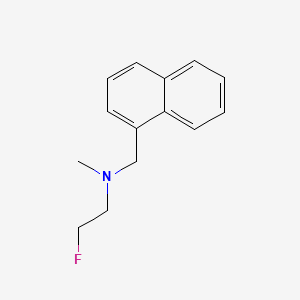
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
